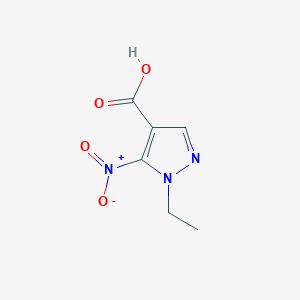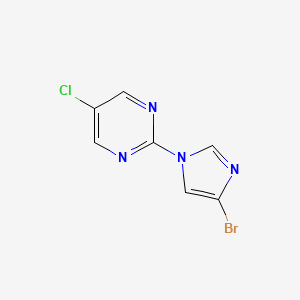
2-(4-bromo-1H-imidazol-1-yl)-5-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-1H-imidazol-1-yl)-5-chloropyrimidine: is a heterocyclic compound that contains both imidazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-imidazol-1-yl)-5-chloropyrimidine typically involves the reaction of 4-bromo-1H-imidazole with 5-chloropyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom on the imidazole ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(4-bromo-1H-imidazol-1-yl)-5-chloropyrimidine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It is often used in the design of enzyme inhibitors or receptor modulators.
Medicine: The compound has potential applications in the development of new therapeutic agents. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-1H-imidazol-1-yl)-5-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its function. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2-(4-bromo-1H-imidazol-1-yl)-4-fluoropyridine
- 2-(4-bromo-1H-imidazol-1-yl)pyridine
- 4-bromo-1H-imidazole
Comparison: Compared to these similar compounds, 2-(4-bromo-1H-imidazol-1-yl)-5-chloropyrimidine is unique due to the presence of both the imidazole and pyrimidine rings
Propriétés
Formule moléculaire |
C7H4BrClN4 |
|---|---|
Poids moléculaire |
259.49 g/mol |
Nom IUPAC |
2-(4-bromoimidazol-1-yl)-5-chloropyrimidine |
InChI |
InChI=1S/C7H4BrClN4/c8-6-3-13(4-12-6)7-10-1-5(9)2-11-7/h1-4H |
Clé InChI |
BQIBNYWZYDUKPX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)N2C=C(N=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate](/img/structure/B11715006.png)
![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715025.png)
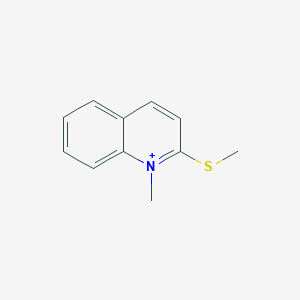
![N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine](/img/structure/B11715033.png)
![2-(4-methoxyphenyl)-N'-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11715036.png)
![N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide](/img/structure/B11715037.png)
![1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B11715049.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)
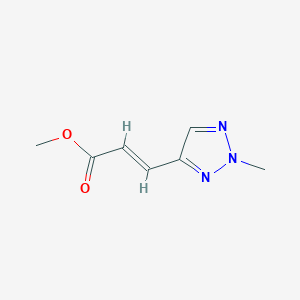
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11715079.png)
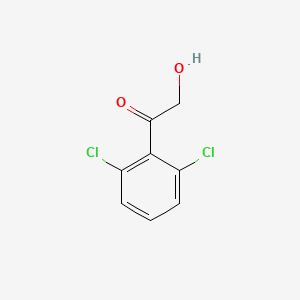
![7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715098.png)
